CCR4 antagonist 3

CCR4 antagonist potency calcium flux assay GPCR functional assay

CCR4 antagonist 3 (also referred to as CCR4-351 or compound is a small-molecule antagonist of the C-C chemokine receptor type 4 (CCR4), featuring a novel piperidinyl-azetidine scaffold. It was developed to block regulatory T cell (Treg) recruitment into the tumor microenvironment, a key mechanism of immune evasion and resistance to checkpoint inhibitors.

Molecular Formula C24H27Cl2N7O
Molecular Weight 500.4 g/mol
Cat. No. B11931038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCR4 antagonist 3
Molecular FormulaC24H27Cl2N7O
Molecular Weight500.4 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=C1)Cl)Cl)N2C3=NC(=CN=C3C(=N2)C#N)N4CC(C4)C5CCCN(C5)CCO
InChIInChI=1S/C24H27Cl2N7O/c1-15(19-5-4-18(25)9-20(19)26)33-24-23(21(10-27)30-33)28-11-22(29-24)32-13-17(14-32)16-3-2-6-31(12-16)7-8-34/h4-5,9,11,15-17,34H,2-3,6-8,12-14H2,1H3/t15-,16+/m1/s1
InChIKeyPNCGVFJZWKHMCL-CVEARBPZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CCR4 Antagonist 3 (CCR4-351) – An Orally Bioavailable, Selective CCR4 Antagonist for Treg-Mediated Immuno-Oncology Research


CCR4 antagonist 3 (also referred to as CCR4-351 or compound 38) is a small-molecule antagonist of the C-C chemokine receptor type 4 (CCR4), featuring a novel piperidinyl-azetidine scaffold [1]. It was developed to block regulatory T cell (Treg) recruitment into the tumor microenvironment, a key mechanism of immune evasion and resistance to checkpoint inhibitors [2].

Why CCR4 Antagonist 3 Cannot Be Substituted by Generic CCR4 Antagonists or Anti-CCR4 Antibodies


CCR4 antagonists span a wide range of potency, selectivity, and in vivo properties. Simple comparison of binding IC50 values fails to capture functional differences in chemotaxis inhibition, Treg migration blockade, and antitumor efficacy [1]. Furthermore, biologic agents such as mogamulizumab lack oral bioavailability, while earlier small-molecule CCR4 antagonists exhibit sub-micromolar potency and unfavorable pharmacokinetic profiles [2]. The quantitative evidence below demonstrates specific, measurable advantages of CCR4 antagonist 3 over its closest analogs.

Quantitative Differentiation of CCR4 Antagonist 3: Head-to-Head and Cross-Study Comparisons


~33-Fold Improvement in Calcium Flux Potency Over Earlier Piperidinyl-Azetidine Lead Compounds

CCR4 antagonist 3 exhibits an IC50 of 22 nM in the CCR4 calcium flux assay, representing a ~33-fold improvement over an earlier piperidinyl-azetidine lead compound (IC50 = 717 nM) from the same chemical series [1]. This improvement was achieved through rational optimization of the piperidinyl-azetidine core.

CCR4 antagonist potency calcium flux assay GPCR functional assay

Low Nanomolar Inhibition of Primary Treg Migration vs. Micromolar Activity of Earlier CCR4 Antagonist Chemotypes

CCR4 antagonist 3 inhibits the migration of human iTreg cells with an IC50 of 33 nM and mouse iTreg cells with an IC50 of 39 nM . In contrast, the less optimized CCR4 antagonist 3-1 (a distinct chemotype) inhibits TARC-mediated migration of CEM cells with an IC50 of 6.4 µM , representing a ~160-194 fold advantage for the target compound.

Treg migration inhibition immuno-oncology functional chemotaxis

Orally Bioavailable CCR4 Antagonist vs. Infusion-Only Anti-CCR4 Antibody Therapy

CCR4 antagonist 3 demonstrates oral bioavailability of 29% in mice, 44% in dogs, and 41% in cynomolgus monkeys . The approved anti-CCR4 antibody mogamulizumab requires intravenous infusion and has 0% oral bioavailability [1]. This pharmacokinetic advantage enables chronic oral dosing for sustained target coverage.

oral bioavailability PK profile drug delivery

In Vivo Antitumor Efficacy in Checkpoint Inhibitor-Resistant Tumor Model

CCR4 antagonist 3, administered orally at 50 mg/kg daily for 40 days, significantly reduced tumor growth in the Pan02-OVA syngeneic tumor model in C57BL/6 mice [1]. This model exhibits high CCR4 ligand expression and is resistant to checkpoint inhibitor monotherapy. The antitumor effect was associated with reduced frequency of tumor-infiltrating Tregs [1].

in vivo efficacy Pan02 tumor model Treg depletion antitumor activity

Absence of CYP450 Induction Liability vs. Typical Kinase or GPCR Inhibitor Chemotypes

CCR4 antagonist 3 showed no activity in a CYP450 induction assay , a favorable characteristic for combination therapy. Many small-molecule GPCR antagonists and kinase inhibitors carry CYP450 induction or inhibition liabilities that complicate combination regimens [1].

drug-drug interaction CYP450 induction ADME safety selectivity

Optimal Application Scenarios for CCR4 Antagonist 3 Based on Quantitative Differentiation Evidence


Studying Treg-Mediated Immune Evasion in Syngeneic Tumor Models

CCR4 antagonist 3 is ideally suited for investigating CCR4-dependent Treg recruitment as a mechanism of resistance to checkpoint inhibitors. Its oral bioavailability (29-49% across species) enables chronic daily dosing in syngeneic models such as Pan02 and CT26, where it has demonstrated significant tumor growth inhibition as a single agent [1].

Combination Therapy Studies with Anti-PD-1/PD-L1 or Anti-CTLA-4 Antibodies

The absence of CYP450 induction liability makes CCR4 antagonist 3 a preferred candidate for combination studies with checkpoint inhibitors, minimizing confounding pharmacokinetic interactions. Its low nanomolar potency in blocking Treg migration (IC50 33-39 nM) supports mechanistic synergy with immunotherapies that upregulate CCR4 ligands CCL17 and CCL22 in tumors [1][2].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Across Species

The comprehensive cross-species PK dataset (mouse, rat, dog, monkey) with consistent oral bioavailability (29-49%) and low clearance (3.7-47.6 mL/min/kg) provides a robust translational framework [1]. Researchers can select the appropriate species model with confidence in compound exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for CCR4 antagonist 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.